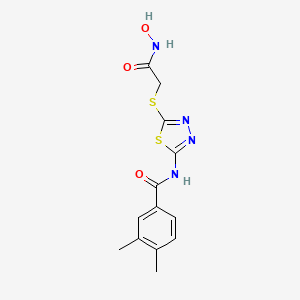

Tert-butyl 2-amino-4-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

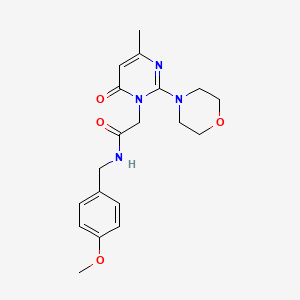

“Tert-butyl 2-amino-4-hydroxybenzoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “tert-butyl 4-amino-3-hydroxybenzoate” and has a molecular weight of 209.24 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl esters of Nα-protected amino acid from tert-butanol has been described . The process involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-amino-4-hydroxybenzoate” can be represented by the formula C11H15NO3 . The average mass of the molecule is 194.227 Da and the monoisotopic mass is 194.094299 Da .

Aplicaciones Científicas De Investigación

Synthesis and Magnetism of Rare-Earth Metal Compounds

Tert-butyl 2-amino-4-hydroxybenzoate derivatives are utilized in the synthesis of complex rare-earth metal compounds. For instance, Schiff-base proligands prepared from tert-butyl-diformylphenol and 2-aminophenol play a crucial role in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds, characterized by varying arrangements of metal atoms and nuclearities, exhibit magnetic properties such as weak ferromagnetic and antiferromagnetic interactions, and some show single-molecule magnet behavior under applied dc fields, indicating potential applications in magnetic materials and quantum computing (Yadav et al., 2015).

Metabolism Studies

Research into the metabolism of tert-butyl 2-amino-4-hydroxybenzoate related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has provided valuable insights into the biotransformation of these substances in rats and humans. Studies have identified major metabolites and elucidated differences in metabolic pathways between species, contributing to our understanding of the pharmacokinetics and toxicology of these compounds (Daniel et al., 1968).

Catalysis and Organic Synthesis

Compounds related to tert-butyl 2-amino-4-hydroxybenzoate have found applications in catalysis and organic synthesis. Bismuth-based cyclic synthesis utilizes such compounds for the activation of C-H bonds and CO2 insertion chemistry, leading to the efficient synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This demonstrates the potential of these compounds in green chemistry and carbon dioxide utilization (Kindra & Evans, 2014).

Antioxidant Studies

The antioxidant properties of tert-butyl 2-amino-4-hydroxybenzoate and its derivatives have been extensively studied. For example, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), a compound related to tert-butyl 2-amino-4-hydroxybenzoate, has been designed to inhibit lipid peroxidation in vivo. Studies on the stability and reactivity of the derived radicals contribute to our understanding of the antioxidant mechanisms and the development of new antioxidant drugs (Watanabe et al., 2000).

Material Science

In material science, derivatives of tert-butyl 2-amino-4-hydroxybenzoate are used in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s, which are further converted into poly(1,3,4-oxadiazole)s. These materials exhibit high thermal stability and are used in the production of films, showcasing potential applications in high-performance polymers and coatings (Hsiao et al., 1999).

Safety And Hazards

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable, harmful if swallowed, toxic if inhaled, and may cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . These hazards may also apply to “Tert-butyl 2-amino-4-hydroxybenzoate”, but specific safety data for this compound is not available.

Propiedades

IUPAC Name |

tert-butyl 2-amino-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWOYQHOMTVGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-4-hydroxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)

![2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2555475.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)

![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)